

Application Note: Scale-Up Synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline

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Compound of Interest

Compound Name: *4-Isopropoxy-N-(2-phenoxyethyl)aniline*

CAS No.: 1040692-24-7

Cat. No.: B1385458

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Executive Summary & Strategic Analysis

This Application Note details the scalable synthesis of **4-Isopropoxy-N-(2-phenoxyethyl)aniline**, a structural motif common in specific GPCR ligands and kinase inhibitor intermediates.[1] While laboratory-scale synthesis often relies on unoptimized alkylation or expensive metal-catalyzed couplings (Buchwald-Hartwig), these methods are frequently cost-prohibitive or operationally complex at the kilogram scale.[1]

The Core Challenge: The primary obstacle in scaling this reaction is chemoselectivity. Direct alkylation of the electron-rich 4-isopropoxyaniline often leads to competitive over-alkylation, yielding the undesired tertiary amine impurity (bis-alkylation).[1]

The Solution: This protocol utilizes a controlled nucleophilic substitution (

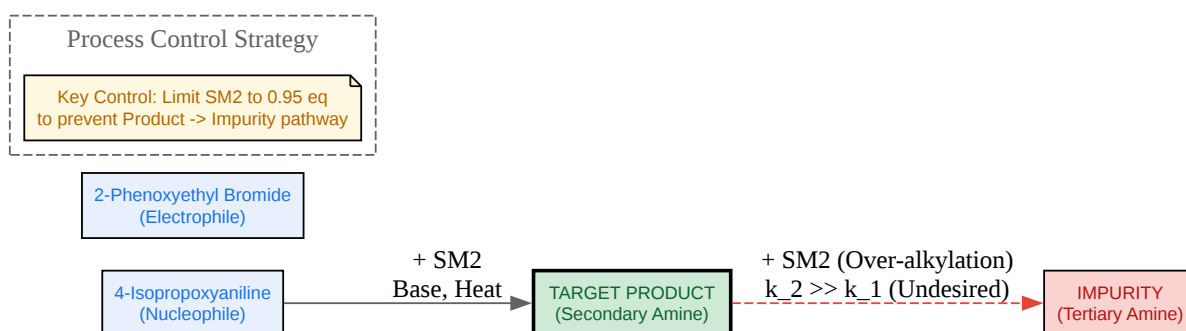
) strategy optimized for kinetics, coupled with a salt-formation purging step.[1] By strictly managing the electrophile stoichiometry and utilizing a specific solubility difference between the hydrochloride salts of the primary and secondary amines, we eliminate the need for chromatographic purification—a critical requirement for scale-up.

Chemical Reaction Engineering

Retrosynthetic Logic & Pathway

The selected route reacts 4-isopropoxyaniline (nucleophile) with 2-phenoxyethyl bromide (electrophile).[1] We avoid reductive amination here due to the instability and cost of the corresponding aldehyde (2-phenoxyacetaldehyde) at scale.[1]

Reaction Scheme & Impurity Logic:



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Caption: Reaction pathway highlighting the critical over-alkylation competing reaction. Limiting the electrophile is the primary control measure.

Critical Process Parameters (CPPs)

Parameter	Set Point	Rationale for Scale-Up
Stoichiometry	1.0 eq Aniline : 0.95 eq Bromide	Using a slight deficit of the alkylating agent prevents the product from reacting further to form the tertiary amine.[1] Unreacted aniline is easier to purge than the bis-impurity.[1]
Base	(powder, 325 mesh)	Mild inorganic base minimizes side reactions compared to strong organic bases.[1] Mesh size affects reaction rate (surface area).[1]
Solvent	Acetonitrile (MeCN)	High dielectric constant promotes the transition state.[1] Toluene is a viable alternative if water washing is preferred over filtration.[1]
Temperature	80°C (Reflux)	Required to overcome the activation energy of the secondary bromide displacement.[1]

Material Attributes & Safety Profile

Safety Warning: Anilines are toxic by ingestion and skin absorption.[1][2][3] 4-Isopropoxyaniline is a skin sensitizer and potential methemoglobinemia inducer.[1] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, respirator if handling powder).
[1]

Reagent	MW (g/mol)	Density	Hazards	Role
4-Isopropoxyaniline	151.21	1.03 g/mL	Toxic, Irritant	Nucleophile
2-Phenoxyethyl bromide	201.06	1.36 g/mL	Corrosive, Lachrymator	Electrophile
Potassium Carbonate	138.21	Solid	Irritant	Acid Scavenger
4M HCl in Dioxane	-	Liquid	Corrosive, Flammable	Salt Formation

Detailed Scale-Up Protocol

Phase 1: The Alkylation Reaction

- Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.[1]
- Charging:
 - Charge Acetonitrile (MeCN) (10 volumes relative to aniline, ~1.5 L).
 - Add 4-Isopropoxyaniline (151.2 g, 1.0 mol).[1]
 - Add Potassium Carbonate () (207.3 g, 1.5 mol, 1.5 equiv).[1] Note: Ensure good agitation to suspend the solid base.
- Dosing:
 - Heat the mixture to 50°C.
 - Add 2-Phenoxyethyl bromide (191.0 g, 0.95 mol, 0.95 equiv) via a dropping funnel over 60 minutes.
 - Process Tip: Slow addition is not strictly necessary for selectivity here (as

), but it manages the exotherm.[1]

- Reaction:
 - Heat the slurry to reflux (80-82°C).
 - Stir for 18–24 hours.
 - IPC (In-Process Control): Monitor by HPLC.
 - Target: 2-Phenoxyethyl bromide < 1.0% area.[1][4]
 - Expectation: ~5-10% unreacted aniline will remain (due to stoichiometry).[1] ~3-5% tertiary amine impurity may form.[1]

Phase 2: Work-Up and Isolation[1]

- Filtration: Cool the mixture to 25°C. Filter off the inorganic salts (, Excess) through a Celite pad or sintered glass funnel. Wash the cake with MeCN (2 x 200 mL).[1]
- Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous dark oil.
- Solvent Swap: Dissolve the crude oil in Ethyl Acetate (EtOAc) (1.5 L).
- Aqueous Wash: Wash the organic layer with water (2 x 500 mL) to remove residual inorganic traces and polar impurities.[1] Dry over (if at lab scale) or via azeotropic distillation (at pilot scale).

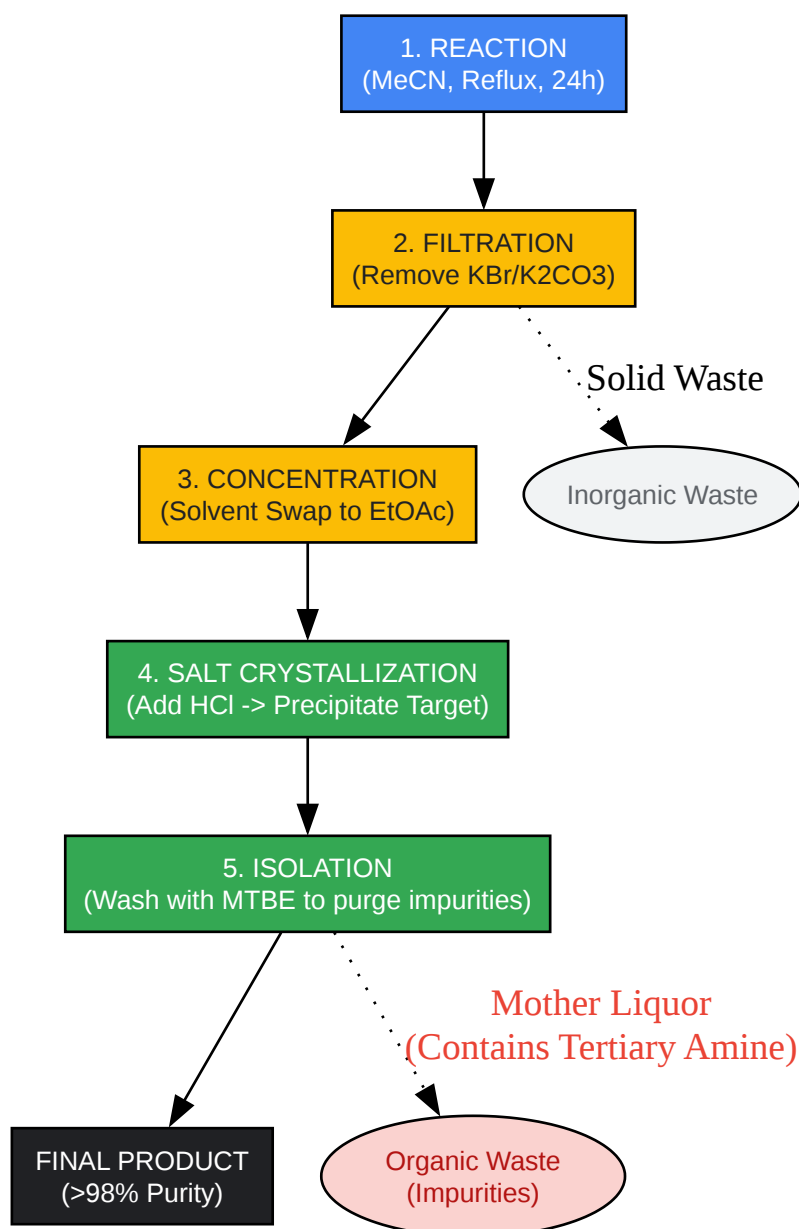
Phase 3: Purification via Salt Formation (The "Purge")[1]

This step is the self-validating quality gate.[1] The HCl salt of the target secondary amine crystallizes readily, whereas the tertiary amine impurity often remains in solution or has distinct solubility.

- Salt Formation:

- Cool the EtOAc solution to 0–5°C.[1]
- Slowly add 4M HCl in Dioxane (or generate HCl in situ with Acetyl Chloride/EtOH) (1.0 equiv relative to theoretical yield).
- Observation: A thick white/off-white precipitate will form immediately.[1]
- Digestion: Stir the slurry at 0–5°C for 2 hours to ensure complete precipitation and crystal aging (Ostwald ripening).
- Filtration: Filter the solid.[1]
 - Critical Wash: Wash the cake with cold EtOAc followed by cold MTBE (Methyl tert-butyl ether).[1] This wash displaces the mother liquor containing the tertiary amine impurity and unreacted starting material.
- Free Basing (Optional but Recommended for Stability):
 - Suspend the wet cake in Water/DCM (1:1).
 - Adjust pH to >10 with 1N NaOH.[1]
 - Separate layers, dry the organic phase, and concentrate to obtain the pure free base.

Process Workflow Diagram



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Caption: Operational workflow emphasizing the salt crystallization step as the primary purification method.

Analytical Validation

To ensure the protocol is self-validating, the following HPLC criteria must be met before releasing the batch:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 μ m).[1]

- Mobile Phase: Gradient A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).[1] 10% B to 90% B over 15 min.
- Detection: UV @ 254 nm.[1]
- Retention Time Logic:
 - 4-Isopropoxyaniline (Start): Early eluting (Polar).[1]
 - Target Secondary Amine: Mid-eluting.[1]
 - Tertiary Amine Impurity: Late eluting (Most non-polar).[1]
- Acceptance Criteria: Target Area > 98.0%; Bis-alkylated impurity < 0.5%.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
High Tertiary Amine Level (>5%)	Excess Bromide or High Temp	Reduce Bromide equivalents to 0.90 eq.[1] Lower reaction temp to 70°C (will increase time).
Low Conversion (<80%)	Poor agitation of	Increase stirring speed (RPM). Ensure base is finely ground. [1] Add catalytic KI (Finkelstein condition).[1]
Product Oiling Out during Salt Step	Solvent too polar or warm	Ensure EtOAc is dry.[1] Cool to <5°C before adding HCl. Add seed crystals if available.

References

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